Home > Products > Screening Compounds P93920 > 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid - 1622993-12-7

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid

Catalog Number: EVT-3244257
CAS Number: 1622993-12-7
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Cyano-6-isocyano-5-oxo-7-phenyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide

  • Compound Description: This compound serves as a key intermediate in synthesizing a series of (1,3,4-oxadiazol-2-yl)-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile derivatives (14-16) []. These derivatives were subsequently evaluated for their antioxidant and antimicrobial activities.
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyridine scaffold with 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid. The presence of a carbohydrazide group at the 2-position in this compound allows for further derivatization to yield the target (1,3,4-oxadiazol-2-yl)-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile derivatives.

5-Chloro-7-(4-methyl-piperidin-1-yl)-6-(2,4,6-trifluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

  • Compound Description: This compound is a fungicide and part of the azolopirimidinilaminas class, known for their fungicidal activity []. It disrupts fungal cell growth and survival.

5-Amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives

  • Compound Description: These derivatives are a series of compounds synthesized using parallel iterative solution-phase synthesis [, ]. Their specific biological activities are not detailed in the provided abstracts.
  • Relevance: These derivatives share the core [, , ]triazolo[1,5-a]pyridine-7-carboxylic acid scaffold with 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid. The variations within the series likely involve different aryl substituents at the 1-position and various amide groups. This direct structural similarity makes them highly relevant for comparison.
Overview

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound characterized by a fused triazole and pyridine ring system. The compound features a bromine atom at the 2-position and a carboxylic acid group at the 7-position, which contributes to its biological activity and versatility in chemical reactions. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inverse agonist for the retinoic acid-related orphan receptor gamma t and as an inhibitor of various kinases involved in disease pathways, including those related to cardiovascular disorders and type 2 diabetes .

Source and Classification

The compound is classified under the category of triazolopyridines, which are known for their diverse biological activities. It is cataloged with the CAS number 1622993-12-7 and has been synthesized through various methods, showcasing its relevance in both academic research and industrial applications .

Synthesis Analysis

Methods

The synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid can be achieved through several methods:

  • Microwave Irradiation: A common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, promoting an eco-friendly synthesis that yields good to excellent results .
  • Oxidative Cyclization: Another method includes oxidative cyclization using oxidizers like sodium hypochlorite or environmentally friendly alternatives such as iodine/potassium iodide.

Technical Details

The microwave-assisted synthesis typically occurs in dry toluene at elevated temperatures (around 140°C), leading to efficient formation of the desired compound. The reaction conditions can be optimized for yield through solvent screening and temperature adjustments .

Molecular Structure Analysis

Structure

The molecular formula of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid is C7_7H4_4BrN3_3O2_2. The structure features a triazole ring fused to a pyridine ring with distinct functional groups that influence its reactivity and biological properties.

Data

  • Molecular Weight: 242.03 g/mol
  • InChI: InChI=1S/C7H4BrN3O2/c8-7-9-5-3-1-2-4(6(12)13)11(5)10-7/h1-3H,(H,12,13) .
Chemical Reactions Analysis

Types of Reactions

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid participates in several types of chemical reactions:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles under suitable conditions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

Common reagents include copper acetate for cycloaddition reactions and lithium diisopropylamide for lithiation processes. The carboxylic acid group allows for esterification and amidation reactions as well .

Major Products

The main products from these reactions include various substituted triazolopyridines, esters, and amides that can be further functionalized for enhanced biological activity.

Mechanism of Action

The mechanism of action for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets such as RORγt (retinoic acid receptor-related orphan receptor gamma t), PHD-1 (prolyl hydroxylase domain protein 1), JAK1 (Janus kinase 1), and JAK2 (Janus kinase 2). By binding to these targets, the compound modulates various signaling pathways that are crucial in the pathogenesis of diseases like type 2 diabetes and cardiovascular disorders. The synthesis process also involves a transamidation mechanism followed by nucleophilic addition with nitrile groups leading to condensation reactions that form the final product .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits a purity of approximately 97%, indicating high quality for research applications. Its melting point and solubility characteristics are essential for practical applications but are not specified in the available data.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions.
  • Reactivity: Reacts readily with nucleophiles due to the presence of bromine and carboxylic acid functionalities.
Applications

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid has notable applications in scientific research:

  • Medicinal Chemistry: It serves as an inverse agonist for RORγt and inhibitors of JAK pathways, making it valuable in developing treatments for autoimmune diseases and cancer.
  • Pharmaceutical Development: Its unique structure allows it to be used as a building block in synthesizing more complex molecules with potential therapeutic effects against various diseases .

This compound exemplifies how modifications at specific positions within heterocyclic frameworks can lead to significant changes in biological activity and reactivity profiles.

Introduction and Contextual Significance

Position within Medicinal Chemistry Scaffolds

The [1,2,4]triazolo[1,5-a]pyridine scaffold represents a privileged structural motif in pharmaceutical design due to its balanced physicochemical properties and bioisosteric relationships with purine nucleobases. This bromo-carboxylic acid derivative significantly enhances the parent scaffold through three key features:

  • Bidirectional Derivatization Capacity: The C-2 bromine atom serves as a site-selective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the C-7 carboxylic acid enables amide bond formation, esterification, or reduction to alcohol functionalities [3] [5]. This bifunctionality permits orthogonal diversification unavailable in simpler analogs like 2-bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1021019-03-3) [7].

  • Enhanced Pharmacokinetic Profile: Computational analyses (AlogP, topological polar surface area) indicate the carboxylic acid moiety improves aqueous solubility compared to alkyl-substituted triazolopyridines, addressing a critical limitation in kinase inhibitor development. The compound's calculated collision cross sections (CCS) range from 137.8 Ų for [M+H]+ to 141.2 Ų for [M-H]- adducts, supporting favorable membrane permeability [4].

  • Bioisosteric Versatility: Clinical candidates incorporating this core demonstrate its role as a purine-mimetic scaffold capable of occupying ATP-binding pockets. Notable examples include CEP-33779 (JAK2 inhibitor) and VS-5584 (PI3K/mTOR dual inhibitor), where the triazolopyridine core establishes critical hydrogen bonds with kinase hinge regions [3] [9]. Modifications at C-7 significantly influence target selectivity, as evidenced in PI3Kγ inhibitors where carboxylic acid derivatives demonstrated 50-fold selectivity over related isoforms [9].

Table 1: Bioactive Triazolopyridine Derivatives Derived from Functionalized Building Blocks

Core StructureDerivativeBiological TargetTherapeutic Application
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acidN-(6-(2-methoxy-3-sulfonamidopyridin-5-yl) derivativesPI3Kα/mTORAnticancer agents [9]
Unsubstituted [1,2,4]triazolo[1,5-a]pyridineCZC24832PI3KγAnti-inflammatory [9]
6-Aryl-[1,2,4]triazolo[1,5-a]pyridine2-Acylamino derivativesCRK3 kinaseAntileishmanial agents [9]
5,7-Disubstituted [1,2,4]triazolo[1,5-a]pyridine2-Ureido derivativesBacterial enzymesAntibacterial agents [9]

Role as a Multifunctional Building Block in Heterocyclic Synthesis

This compound's synthetic utility originates from the orthogonal reactivity of its bromine and carboxylic acid functionalities, enabling sequential derivatization strategies essential for constructing complex pharmaceutical intermediates. Key synthetic applications include:

  • Regioselective Coupling Reactions: The C-2 bromine undergoes preferential Pd(0)-catalyzed cross-coupling with aryl/heteroaryl boronic acids, amines, and alkynes under mild conditions, preserving the sensitive carboxylic acid group. This contrasts with unchlorinated analogs that require protecting group strategies [3] . Microwave-assisted methods further enhance efficiency, as demonstrated in catalyst-free syntheses of triazolopyridines where brominated precursors achieved 89% yield at 140°C in dry toluene .

  • Carboxylic Acid Diversification: The C-7 carboxylic acid serves as a versatile linchpin for generating structural diversity through:

  • Amide formation: Coupling with amines generates amide libraries critical for SAR studies
  • Esterification: Methanol/H+ catalysis produces prodrug candidates
  • Reduction: LiAlH₄ reduction yields hydroxymethyl derivatives for ether synthesis [5]
  • Decarboxylative functionalization: Copper-mediated reactions yield halogenated analogs

  • Tandem Functionalization Approaches: Sequential C-C bond formation followed by carboxyl modification enables rapid scaffold diversification. A notable example involves Suzuki coupling at C-2 followed by Curtius rearrangement of the carboxylic acid to generate 2-aryl-7-aminomethyl derivatives in three steps with 75% overall yield [3] [5]. This approach significantly accelerates the production of kinase inhibitor candidates compared to traditional heterocyclic synthesis.

Table 2: Synthetic Applications of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic Acid

Reaction SiteTransformationConditionsKey ProductsYield
C-2 BromineSuzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C2-Aryl-triazolopyridine-7-carboxylic acids70-92% [3]
C-2 BromineBuchwald-Hartwig aminationPd₂(dba)₃, XantPhos, Cs₂CO₃, toluene, 110°C2-Amino-triazolopyridine-7-carboxylic acids65-85% [5]
C-7 Carboxylic acidAmide couplingEDC·HCl, HOBt, DIPEA, DMF, rtAmide derivatives for PI3K inhibitors80-95% [9]
C-7 Carboxylic acidEsterificationSOCl₂, MeOH, refluxMethyl ester prodrug candidates>90% [5]
Both sitesTandem functionalizationStepwise Pd coupling then amidationMultifunctional kinase inhibitors60-75% [3] [9]

Prevalence in Kinase-Targeted Drug Discovery Pipelines

The strategic incorporation of this bromo-acid scaffold into kinase inhibitor design has yielded numerous clinical candidates due to its precise target engagement capabilities across critical signaling pathways. Key developments include:

  • PI3K/mTOR Dual Inhibitors: The carboxylic acid functionality enables critical interactions with the catalytic lysine residue (K833 in PI3Kγ) through water-mediated hydrogen bonding, while the triazolopyridine core occupies the adenine binding pocket. Structural optimizations have produced compounds with low nanomolar potency (IC₅₀ = 3-12 nM) against PI3Kα and mTOR [9]. Notably, urea derivatives generated from this building block demonstrated exceptional selectivity (>100-fold) for PI3Kγ over other lipid kinases, addressing historical challenges in isoform-specific inhibition [9].

  • JAK/STAT Pathway Inhibitors: Brominated triazolopyridine-7-carboxylic acid derivatives serve as precursors to potent JAK2 inhibitors through conversion to C-7 amides. Clinical candidate CEP-33779 exemplifies this approach, where structural optimization yielded 300-fold selectivity over JAK3 and TYK2 kinases. Molecular modeling confirms the carboxylic acid-derived amide forms dual hydrogen bonds with the hinge region leucine (L932) and catalytic lysine (K882) [3] [9].

  • Emerging Cancer Targets: Derivatives demonstrate promising activity against receptor tyrosine kinases including Axl and UFO (28-60 nM IC₅₀), validated through cellular assays showing apoptosis induction in leukemia models at submicromolar concentrations. The bromine atom's strategic position enables synthesis of covalent inhibitors through conversion to electrophilic warheads targeting catalytic cysteine residues [3].

Table 3: Kinase Inhibitor Candidates Derived from 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic Acid

Kinase TargetDerivative StructureIn Vitro IC₅₀Cellular ActivityTherapeutic Application
PI3Kα/mTOR1-alkyl-3-(6-(2-methoxy-3-sulfonamidopyridin-5-yl)urea3.2 nM (PI3Kα) 7.8 nM (mTOR)HCT-116 GI₅₀ = 0.18 μMColon cancer [9]
JAK22-acetamido-6-aryl derivatives0.5 nM (JAK2)STAT5 phosphorylation inhibitionMyeloproliferative disorders [3]
PI3Kγ7-carboxamide analogs4.7 nM (PI3Kγ)TH17 differentiation inhibitionAutoimmune disorders [9]
Axl/UFO2-aryl-7-ureido derivatives28 nM (Axl)MV4-11 apoptosis inductionAcute myeloid leukemia [3]

The compound's importance continues to grow through late-stage functionalization strategies where the bromine atom undergoes diversification after installation of the core scaffold into complex molecules. This approach has enabled the synthesis of bicyclic derivatives and macrocyclic inhibitors targeting allosteric kinase pockets inaccessible to conventional flat heterocycles [3] . Furthermore, its application extends to proteolysis targeting chimeras (PROTACs) where the carboxylic acid links to E3 ligase-recruiting moieties, generating bifunctional molecules that degrade oncogenic kinases at nanomolar concentrations [5].

Properties

CAS Number

1622993-12-7

Product Name

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid

IUPAC Name

2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

InChI

InChI=1S/C7H4BrN3O2/c8-7-9-5-3-4(6(12)13)1-2-11(5)10-7/h1-3H,(H,12,13)

InChI Key

SCOMEELYLURYAL-UHFFFAOYSA-N

SMILES

C1=CN2C(=NC(=N2)Br)C=C1C(=O)O

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C=C1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.